Enzymatic Affinity: Isomaltotriose Requires 10x Higher Concentration for Half-Maximal Velocity vs. Maltotriose
In a study characterizing the substrate specificity of a purified α-glucosidase from barley malt, isomaltotriose exhibited a Michaelis constant (Km) of 25 mM. This is 10.4 times higher than the Km of 2.4 mM for maltotriose and 4.1 times higher than the Km of 6.1 mM for panose [1]. This indicates a significantly lower affinity of this enzyme for the α-(1→6)-linked substrate compared to α-(1→4)-linked and mixed-linkage trisaccharides.
| Evidence Dimension | Michaelis Constant (Km) for α-glucosidase |
|---|---|
| Target Compound Data | 25 mM |
| Comparator Or Baseline | Maltotriose (2.4 mM); Panose (6.1 mM) |
| Quantified Difference | 10.4-fold higher than maltotriose; 4.1-fold higher than panose |
| Conditions | α-glucosidase from barley malt; substrate concentration and enzyme activity assays |
Why This Matters
This data is critical for experimental design in enzyme kinetics studies; using maltotriose would overestimate reaction rates, while isomaltotriose serves as a stringent test substrate for α-(1→6) hydrolase activity.
- [1] Jørgensen F, et al. Barley Malt alpha-Glucosidase. II. Studies on the Substrate Specificity. [Scilit Record]. [accessed 2026] View Source
